3-[(E)-[(1-hydroxynaphthalen-2-yl)methylidene]amino]-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-methyl-3-[[(E)-(1-oxonaphthalen-2-ylidene)methyl]amino]quinazolin-4-one is a compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant pharmacological potential
Preparation Methods
The synthesis of 2-methyl-3-[[(E)-(1-oxonaphthalen-2-ylidene)methyl]amino]quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate aryl amines in the presence of phosphorous oxychloride . Another common method involves the refluxing of anthranilic acid with acetic anhydride in acetic acid to form benzoxazinone intermediates, which are then further reacted to yield the desired quinazolinone derivatives . Industrial production methods often employ microwave-assisted green processes to enhance yield and reduce reaction times .
Chemical Reactions Analysis
2-methyl-3-[[(E)-(1-oxonaphthalen-2-ylidene)methyl]amino]quinazolin-4-one undergoes various chemical reactions, including:
Scientific Research Applications
2-methyl-3-[[(E)-(1-oxonaphthalen-2-ylidene)methyl]amino]quinazolin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-3-[[(E)-(1-oxonaphthalen-2-ylidene)methyl]amino]quinazolin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in cancer cells . The compound’s quinazolinone ring interacts with amino acids in the active sites of target proteins, affecting their function and leading to cytotoxic effects .
Comparison with Similar Compounds
2-methyl-3-[[(E)-(1-oxonaphthalen-2-ylidene)methyl]amino]quinazolin-4-one can be compared with other quinazolinone derivatives such as:
3-amino-2-methyl-quinazolin-4-one: Known for its use as an intermediate in synthesizing various quinazolinone derivatives.
2-chloromethyl-4-methyl-quinazoline: Synthesized by reacting 1-(2-amino-phenyl)-ethanone with HCl gas in the presence of chloro acetonitrile.
2,3-disubstituted-4(3H)-quinazolinone: Formed through the treatment of N-acylanthranilic acid with aryl amines.
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C20H15N3O2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-[(1-hydroxynaphthalen-2-yl)methylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O2/c1-13-22-18-9-5-4-8-17(18)20(25)23(13)21-12-15-11-10-14-6-2-3-7-16(14)19(15)24/h2-12,24H,1H3 |
InChI Key |
NSAWECSBDKFMHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
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